molecular formula C13H12FNO B8338557 4-(3-Fluoro-phenoxymethyl)-phenylamine

4-(3-Fluoro-phenoxymethyl)-phenylamine

Cat. No. B8338557
M. Wt: 217.24 g/mol
InChI Key: ZOXYFVJGXGWVRT-UHFFFAOYSA-N
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Patent
US07053245B2

Procedure details

g (4 mmol) of 1-Nitro-4-(3-fluoro-phenoxymethyl)-benzene in 40 ml methanol is treated with 0.25 g of 5% platinum on charcoal and hydrogenated for 1 h at room temperature and normal pressure. The catalyst is filtered and the solution evaporated to yield 0.98 g of the crude title compound as yellow oil. MS: m/e=218.3 (M++H).
Name
1-Nitro-4-(3-fluoro-phenoxymethyl)-benzene
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][O:11][C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[CH:13]=2)=[CH:6][CH:5]=1)([O-])=O>CO.[Pt]>[F:18][C:14]1[CH:13]=[C:12]([CH:17]=[CH:16][CH:15]=1)[O:11][CH2:10][C:7]1[CH:6]=[CH:5][C:4]([NH2:1])=[CH:9][CH:8]=1

Inputs

Step One
Name
1-Nitro-4-(3-fluoro-phenoxymethyl)-benzene
Quantity
4 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)COC1=CC(=CC=C1)F
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
0.25 g
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered
CUSTOM
Type
CUSTOM
Details
the solution evaporated

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(OCC2=CC=C(C=C2)N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: CALCULATEDPERCENTYIELD 112.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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